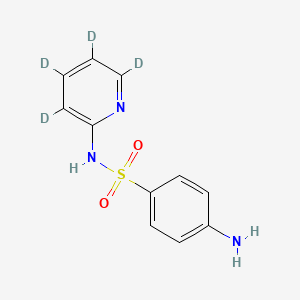

Sulfapyridine D4

Description

Overview of Deuterated Compounds in Advanced Research

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are a cornerstone of stable isotope labeling. clearsynth.comclearsynth.com This substitution imparts a slight increase in molecular weight, which can be readily detected by analytical instruments. youtube.com This seemingly minor change has significant applications in several areas of advanced research:

Mechanistic and Kinetic Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can slow down reactions where C-H bond cleavage is a rate-determining step. advancedsciencenews.com By observing these changes, researchers can gain detailed insights into reaction mechanisms. clearsynth.comthalesnano.com

Metabolic Studies: Deuterium labeling is a powerful tool for studying how drugs and other compounds are absorbed, distributed, metabolized, and excreted (ADME) by the body. symeres.comsynmr.inclearsynth.com By tracing the deuterated molecule, scientists can identify metabolic pathways and the resulting metabolites. clearsynth.comclearsynth.com This knowledge is crucial for drug development, as it can help in designing molecules with improved metabolic stability. clearsynth.comdataintelo.comresearchgate.net

Analytical Standards: Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry. thalesnano.comprinceton.edu Their similar chemical behavior to the non-labeled analyte, combined with their distinct mass, allows for highly accurate and precise measurements. resolvemass.ca

NMR Spectroscopy: Deuterated solvents are widely used in NMR spectroscopy to avoid interference from proton signals, leading to clearer and more easily interpretable spectra. synmr.inclearsynth.com

Contextualization of Sulfapyridine (B1682706) and its Derivatives in Research Paradigms

Sulfapyridine is a sulfonamide antibacterial agent. chemsrc.commedchemexpress.com It is a component of the drug sulfasalazine (B1682708), which is used in the treatment of inflammatory conditions. taylorandfrancis.commdpi.comresearchgate.net Research into sulfapyridine and its derivatives has explored their various biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. tandfonline.comtandfonline.com The development of Schiff base derivatives of sulfapyridine has also been a subject of study, with these compounds showing potential as antimicrobial agents. tandfonline.comijsr.net

Given the importance of understanding the metabolic fate of drugs like sulfapyridine, the use of its deuterated form, Sulfapyridine D4, provides a valuable tool for researchers.

This compound: A Closer Look

This compound is a deuterium-labeled version of sulfapyridine. chemsrc.commedchemexpress.com In this compound, four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium atoms. lgcstandards.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₇D₄N₃O₂S chemsrc.com |

| Molecular Weight | 253.31 g/mol chemsrc.comlgcstandards.comsussex-research.comscbt.com |

| CAS Number | 1189863-86-2 chemsrc.comlgcstandards.comscbt.compharmaffiliates.com |

| Appearance | Pale Yellow Solid pharmaffiliates.com |

| Purity | >95% (HPLC) lgcstandards.comsussex-research.com |

| Storage | 2-8°C chemsrc.compharmaffiliates.com |

| Synonyms | 4-Amino-N-2-pyridinyl(benzene-d4)sulfonamide, 2-Sulfanilamidopyridine-d4 scbt.compharmaffiliates.com |

This data is compiled from multiple sources and may have slight variations depending on the supplier.

Research Applications of this compound

The primary application of this compound lies in its use as an internal standard for the quantitative analysis of sulfapyridine in biological samples. researchgate.net Its chemical similarity to sulfapyridine ensures that it behaves identically during sample preparation and analysis, while its different mass allows it to be distinguished by mass spectrometry. This is crucial for accurately determining the concentration of sulfapyridine in pharmacokinetic and metabolic studies.

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to simultaneously quantify sulfasalazine and sulfapyridine in human placenta, using this compound as an internal standard. researchgate.net This type of research is vital for understanding the exposure of a fetus to these compounds during pregnancy.

Furthermore, studying the metabolism of deuterated compounds like this compound can provide insights into the metabolic pathways of the parent drug. nih.gov While specific research findings on the metabolism of this compound are not extensively detailed in the provided results, the general principles of using deuterated compounds in metabolic studies apply. By analyzing the metabolites of this compound, researchers can identify sites of metabolic activity on the sulfapyridine molecule.

The Role of Deuterium Labeling in Enhancing Research Findings

The use of deuterated compounds like this compound significantly enhances the quality and depth of research findings in several ways:

Improved Accuracy in Quantitative Analysis: As an internal standard, this compound corrects for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of sulfapyridine. thalesnano.comresolvemass.ca

Elucidation of Metabolic Pathways: Tracing the fate of the deuterium label allows for the unambiguous identification of metabolites, helping to map out the complex metabolic pathways of drugs. clearsynth.comclearsynth.com

Understanding Drug Disposition: Pharmacokinetic studies using deuterated compounds provide a clearer picture of how a drug is absorbed, distributed throughout the body, metabolized by various enzymes, and ultimately excreted. symeres.comthalesnano.com This information is fundamental to understanding a drug's efficacy and potential for interactions with other substances.

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2S |

|---|---|

Molecular Weight |

253.32 g/mol |

IUPAC Name |

4-amino-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i1D,2D,3D,8D |

InChI Key |

GECHUMIMRBOMGK-XTQRLEBZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H] |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Sulfapyridine Analogues

Strategies for Deuterium (B1214612) Incorporation into Sulfapyridine (B1682706)

The synthesis of deuterated compounds like Sulfapyridine-d4 involves specialized techniques to introduce deuterium atoms at specific positions within the molecule. resolvemass.ca Common strategies include direct hydrogen-deuterium exchange reactions and the use of deuterated precursors in the synthetic pathway. resolvemass.casimsonpharma.com

Specific Isotopic Labeling Approaches

Isotopic labeling of sulfapyridine to create its deuterated analogue, Sulfapyridine-d4, primarily involves the substitution of four hydrogen atoms with deuterium on the pyridine (B92270) ring. The resulting compound is chemically named 4-amino-N-(pyridin-2-yl-d4)benzenesulfonamide or 4-amino-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzenesulfonamide. veeprho.comlgcstandards.com

One prevalent method for achieving this is through hydrogen-deuterium exchange reactions . This process typically involves exposing the non-deuterated compound or a suitable precursor to a deuterium source, such as heavy water (D₂O), often under high temperature and pressure and in the presence of a catalyst. ansto.gov.autn-sanso.co.jp For aromatic compounds, this exchange can be facilitated to replace specific hydrogen atoms with deuterium.

Another significant approach is synthesis from deuterated precursors . simsonpharma.com This method involves carrying out the synthesis using starting materials that already contain deuterium atoms. For Sulfapyridine-d4, this would entail using a deuterated version of a key building block, such as a deuterated 2-aminopyridine (B139424), which is then reacted with a non-deuterated sulfonyl chloride derivative.

A summary of common isotopic labeling methods is presented in the table below:

| Labeling Method | Description | Example Application |

| Direct H-D Exchange | Swapping hydrogen atoms with deuterium directly on the target molecule or a precursor. simsonpharma.com | Exposing sulfapyridine or a precursor to D₂O under specific conditions to achieve deuteration of the pyridine ring. ansto.gov.autn-sanso.co.jp |

| Deuterated Reagents | Utilizing reagents where hydrogen atoms have been replaced by deuterium. simsonpharma.com | Using deuterated solvents like D₂O or deuterated reagents in specific reaction steps. simsonpharma.com |

| Synthesis from Deuterated Precursors | Building the final molecule from starting materials that are already deuterated. simsonpharma.com | Reacting a deuterated 2-aminopyridine with 4-acetylaminobenzenesulfonyl chloride. |

| Metal-Catalyzed Hydrogenation | Employing deuterated hydrogen gas (D₂) in hydrogenation reactions. simsonpharma.com | While less direct for this specific deuteration pattern, it is a common technique for introducing deuterium. simsonpharma.com |

Precursor Chemistry and Reaction Pathways

The synthesis of Sulfapyridine-d4 relies on well-established principles of organic chemistry, adapted for the incorporation of deuterium. The specific precursors and reaction pathways can be tailored to achieve the desired isotopic labeling pattern efficiently.

A plausible synthetic route for Sulfapyridine-d4 involves the reaction of a deuterated precursor with a suitable benzenesulfonyl chloride derivative. The key precursors and their roles are outlined below:

| Precursor | Role in Synthesis |

| Deuterated 2-Aminopyridine (2-Aminopyridine-d4) | Provides the deuterated pyridine ring, which is a core component of Sulfapyridine-d4. |

| 4-Acetylaminobenzenesulfonyl Chloride | Reacts with the deuterated aminopyridine to form the sulfonamide linkage. The acetyl group serves as a protecting group for the amino functionality on the benzene (B151609) ring. |

| Hydrolyzing Agent (e.g., NaOH) | Removes the acetyl protecting group from the intermediate to yield the final Sulfapyridine-d4 product. |

The general reaction pathway can be visualized as follows:

Synthesis of Deuterated Precursor: The initial step involves the synthesis or acquisition of the deuterated key intermediate, 2-aminopyridine-d4. This can be achieved through methods like H-D exchange on 2-aminopyridine.

Sulfonamide Bond Formation: The deuterated 2-aminopyridine is then reacted with 4-acetylaminobenzenesulfonyl chloride in the presence of a base (like pyridine) to form the N-acetylated and deuterated sulfapyridine intermediate.

Deprotection: The final step is the hydrolysis of the acetyl group, typically using an acid or base, to reveal the free amino group and yield Sulfapyridine-d4.

Challenges and Innovations in Deuterated Compound Synthesis

The synthesis of deuterated compounds like Sulfapyridine-d4 is not without its challenges. However, ongoing innovations in synthetic chemistry are helping to overcome these hurdles.

Challenges:

Cost: Deuterium-labeled compounds and the reagents required for their synthesis, such as heavy water, can be significantly more expensive than their non-labeled counterparts. resolvemass.casimsonpharma.comsynmr.in This can be a limiting factor, especially for large-scale synthesis.

Synthesis Complexity: Achieving specific and high levels of deuteration often requires sophisticated synthetic methods and precise control over reaction conditions. resolvemass.casimsonpharma.commusechem.com

Isotopic Purity: Ensuring a high degree of isotopic enrichment and minimizing the presence of non-deuterated or partially deuterated species is a critical challenge that necessitates careful purification and analysis. musechem.com

Reaction Conditions: Conventional methods for H-D exchange often require harsh conditions, such as high temperatures and pressures, which can limit the functional group tolerance and scalability of the process. tn-sanso.co.jp

Innovations:

Flow Synthesis: The development of flow synthesis methods offers a promising alternative to traditional batch processes. Flow reactors can improve reaction efficiency, reduce reaction times, and allow for better control over reaction parameters, potentially lowering costs and improving throughput. tn-sanso.co.jp

Microwave-Assisted Synthesis: The use of microwave technology as a heating source can significantly accelerate H-D exchange reactions, reducing the time required to reach reaction temperatures and potentially improving energy efficiency. tn-sanso.co.jp

Advanced Catalysis: Research into more efficient and selective catalysts for H-D exchange reactions aims to enable deuteration under milder conditions, improving the applicability of this method to a wider range of molecules.

Late-Stage Functionalization: The development of methods for late-stage isotopic labeling allows for the introduction of isotopes into complex molecules at a later point in the synthetic sequence. While a specific example for Sulfapyridine-d4 is not detailed, late-stage labeling of sulfonamides with other isotopes like ¹⁸O has been successfully demonstrated. nih.govresearchgate.netresearchgate.net

Purification and Characterization Techniques for Synthetic Analogues

Following the synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and isotopic enrichment of Sulfapyridine-d4.

Purification Techniques:

Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary technique used to purify the final deuterated compound and assess its chemical purity. ansto.gov.ausussex-research.com Other chromatographic methods like thin-layer chromatography (TLC) may also be employed during the purification process. ansto.gov.au

Crystallization: Crystallization from suitable solvents can be an effective method for purifying the solid Sulfapyridine-d4 product.

Acid-Base Extraction: This technique can be used to separate the product from impurities based on differences in their acidic or basic properties. rsc.org

Characterization Techniques:

A comprehensive certificate of analysis for a deuterated compound typically includes data from multiple analytical techniques to confirm its structure and purity. ansto.gov.aunuvisan.com

| Technique | Purpose | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and determine the level and position of deuterium incorporation. ansto.gov.aututorchase.com | ¹H NMR is used to observe the absence of proton signals at the deuterated positions. ²H (Deuterium) NMR directly observes the deuterium signals, confirming their presence and location. sigmaaldrich.com |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the isotopic enrichment. ansto.gov.auwikipedia.org | The mass spectrum will show a molecular ion peak corresponding to the mass of Sulfapyridine-d4 (C₁₁H₇D₄N₃O₂S), which is higher than that of the unlabeled compound. medchemexpress.comachemtek.comsynzeal.com |

| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity of the compound. lgcstandards.comsussex-research.com | Provides a chromatogram showing the retention time and peak area of the main compound, allowing for the quantification of impurities. |

The use of deuterated solvents in NMR analysis is crucial to avoid interference from the solvent's own proton signals. tutorchase.comtcichemicals.com The combination of these analytical methods provides a complete picture of the synthesized Sulfapyridine-d4, ensuring its suitability for use as an internal standard in sensitive analytical applications. veeprho.comresearchgate.netnih.gov

Advanced Analytical Methodologies Employing Sulfapyridine D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its selectivity and sensitivity. In this context, Sulfapyridine (B1682706) D4 plays an indispensable role, particularly in bioanalytical applications where accurate measurement of sulfapyridine in biological samples is crucial.

Development and Validation of Bioanalytical Methods for Quantification

The development of robust and reliable bioanalytical methods is a prerequisite for pharmacokinetic studies and clinical monitoring. Several studies have detailed the development and validation of LC-MS/MS methods for the simultaneous quantification of sulfapyridine and its parent drug, sulfasalazine (B1682708), in various biological matrices. researchgate.netsun.ac.za For instance, a method was developed and validated to quantify these analytes in human placenta. researchgate.netsun.ac.za This method utilized Sulfapyridine-d4 as an internal standard and was validated over a concentration range of 30-30,000 ng/mL. researchgate.net The validation process, adhering to guidelines from regulatory bodies like the FDA, typically assesses parameters such as linearity, accuracy, precision, selectivity, and stability. sun.ac.zanih.govnih.gov

In one such method, chromatographic separation was achieved on a C18 column with a gradient elution, and detection was performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov The MRM transitions monitored for sulfapyridine and Sulfapyridine D4 ensure high specificity, minimizing interference from other matrix components. sun.ac.za The accuracy and precision of these methods are critical, with inter-day and intra-day variations expected to be within acceptable limits (e.g., <15%). nih.gov For example, one study reported inter-day accuracies for sulfapyridine quality controls ranging from 97.4% to 108.4%, with precision values between 3.7% and 10.0%. researchgate.net

Table 1: Example of LC-MS/MS Method Parameters for Sulfapyridine Quantification

| Parameter | Details |

| Chromatographic Column | Agilent Poroshell EC-C18 (3.0 ×100 mm, 2.7 µm) researchgate.net |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile (B52724):methanol (90:10, v/v) with 0.1% formic acid researchgate.net |

| Flow Rate | 0.450 mL/min researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI) researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Internal Standard | Sulfapyridine-d4 researchgate.net |

| Linearity Range | 30-30,000 ng/mL researchgate.net |

Application as an Internal Standard in Quantitative Analysis

The primary and most crucial role of this compound in LC-MS/MS analysis is as a stable isotope-labeled internal standard (SIL-IS). wuxiapptec.com An internal standard is a compound added in a known amount to samples, calibrators, and quality controls to correct for variability during sample preparation, injection, and analysis. wuxiapptec.comnebiolab.com SIL-ISs like this compound are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest (sulfapyridine). wuxiapptec.comnih.gov This ensures that they behave similarly during extraction, chromatography, and ionization, thereby providing the most accurate compensation for any analyte loss or signal fluctuation. wuxiapptec.comannlabmed.org

The use of this compound helps to normalize the analyte response by calculating the ratio of the analyte peak area to the internal standard peak area. sun.ac.za This ratio is then used to construct the calibration curve and determine the concentration of sulfapyridine in unknown samples. This approach significantly enhances the accuracy, precision, and reliability of the quantitative results. wuxiapptec.comlcms.cz For instance, in a study quantifying sulfasalazine and sulfapyridine in human placenta, Sulfapyridine-d4 was used as the internal standard to ensure robust and accurate measurements. researchgate.netresearchgate.net

Table 2: MRM Transitions for Sulfapyridine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sulfapyridine | 250.07 | 156.00 sun.ac.za |

| Sulfapyridine-d4 | 253.3 | 160.1 nih.gov |

Matrix Effect Mitigation Strategies in Complex Biological Samples

The "matrix effect" is a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. wuxiapptec.comannlabmed.org One of the most effective strategies to mitigate matrix effects is the use of a SIL-IS, such as this compound. nih.govannlabmed.org

Because this compound has nearly identical chromatographic retention time and ionization efficiency to sulfapyridine, it experiences the same degree of ion suppression or enhancement from the matrix. wuxiapptec.com By using the analyte-to-internal standard response ratio for quantification, the variability caused by the matrix effect is effectively normalized. annlabmed.org While some studies have noted that deuterated standards can sometimes exhibit slight retention time shifts compared to their non-deuterated counterparts, which could potentially lead to differential matrix effects, the use of a SIL-IS remains a superior approach to using a structural analog or no internal standard at all. myadlm.orgnih.gov In many validated methods for sulfapyridine, no significant matrix effects were observed when this compound was employed as the internal standard, demonstrating its effectiveness in complex biological samples like placental tissue. researchgate.net

Spectroscopic Investigations Utilizing Deuteration

The substitution of hydrogen with deuterium (B1214612) in a molecule, as in this compound, introduces a change in mass that can be leveraged in various spectroscopic techniques to gain insights into molecular structure and dynamics.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. tanta.edu.eg The frequency of these vibrations is dependent on the masses of the atoms and the strength of the bonds between them. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) in this compound leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. tanta.edu.eg

This isotopic shift is a powerful tool for vibrational analysis. uminho.pt By comparing the IR spectrum of sulfapyridine with that of this compound, specific vibrational modes associated with the deuterated positions can be unequivocally assigned. For example, the stretching and bending vibrations of the deuterated phenyl ring in this compound will appear at lower wavenumbers than the corresponding C-H vibrations in the non-labeled compound. This aids in the detailed interpretation of the complex vibrational spectra of the molecule and can help in understanding intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. nih.gov While proton (¹H) NMR is the most common form, the presence of deuterium in this compound provides unique advantages for structural elucidation. univr.itsci-hub.se

In ¹H NMR, the signals corresponding to the deuterium-substituted positions will be absent. This simplifies the spectrum and can help in the assignment of the remaining proton signals by reducing spectral overlap and simplifying coupling patterns. Furthermore, deuterium (²H) NMR spectroscopy can be performed to directly observe the deuterated positions. Although less sensitive than ¹H NMR, ²H NMR provides a distinct signal for each deuterium atom, confirming the specific sites of isotopic labeling within the molecule. This is crucial for verifying the identity and purity of the labeled standard. The combination of ¹H and ²H NMR, along with other 2D NMR techniques, allows for a comprehensive structural confirmation of this compound. chimia.chmdpi-res.com

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

The use of deuterated internal standards like this compound is intrinsically linked to chromatographic techniques, which are essential for separating the analyte from complex matrices before detection. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two such powerful techniques frequently coupled with mass spectrometry (MS) for the quantitative analysis of sulfonamides, including sulfapyridine.

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of sulfasalazine and its metabolite, sulfapyridine, in human placenta, utilizing this compound as an internal standard. researchgate.net This method highlights the effectiveness of chromatographic separation for complex biological samples. Similarly, a study on bovine, swine, and poultry liver samples used deuterated sulfapyridine as an internal standard for the determination of various antibacterial drugs, including sulfonamides, via LC-MS/MS. nih.gov

The choice of chromatographic conditions is critical for achieving optimal separation and, consequently, accurate quantification. For instance, in the analysis of sulfonamides in milk, researchers found that an acetonitrile-water mixture was the most effective mobile phase for separating the analytes. acgpubs.org They also noted that using a longer 250 mm HPLC column, as opposed to a 150 mm column, was necessary to resolve closely related analytes and their isotopically labeled standards. acgpubs.org

UPLC, a more recent advancement, utilizes columns with sub-2 µm particles to achieve faster and more efficient separations compared to traditional HPLC. lcms.czacgpubs.org A modified QuEChERS-based UPLC-MS/MS method was developed for the rapid determination of multiple antibiotic residues, including sulfapyridine, in freshwater fish, with this compound used as the internal standard. researchgate.net

The following tables summarize exemplary chromatographic conditions used in methods employing this compound or related sulfonamide analysis.

Table 1: Exemplary HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Sunfire C18 (3.5 µm; 2.1 x 150 mm) | fu-berlin.de |

| Mobile Phase | 10% acetonitrile and 90% water (Isocratic) | fu-berlin.de |

| Flow Rate | 0.20 mL/min | fu-berlin.de |

| Injection Volume | 10 µL | fu-berlin.de |

| Run Time | 40 min | fu-berlin.de |

This table presents a set of parameters for an isocratic HPLC method used for the separation of isomeric sulfonamides.

Table 2: Exemplary LC-MS/MS Method Parameters for Sulfapyridine Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Agilent Poroshell EC-C18 (2.7 µm; 3.0 x 100 mm) | researchgate.net |

| Mobile Phase A | Water with 0.1% formic acid | researchgate.net |

| Mobile Phase B | Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid | researchgate.net |

| Flow Rate | 0.450 mL/min | researchgate.net |

| Run Time | 7 min | researchgate.net |

| Detection | Multiple Reaction Monitoring (MRM) with positive electrospray ionization (ESI) | researchgate.net |

This table outlines the conditions for a gradient LC-MS/MS method developed for the simultaneous quantification of sulfasalazine and sulfapyridine.

Theoretical Frameworks for Analytical Precision with Isotopic Standards

The enhanced precision and accuracy achieved by using stable isotopically labeled (SIL) internal standards, such as this compound, are grounded in fundamental principles of analytical chemistry and mass spectrometry. scioninstruments.comacanthusresearch.com An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples, calibration standards, and quality controls. chromatographyonline.com The primary role of an internal standard is to correct for variability throughout the analytical process. scioninstruments.comscispace.com

SIL internal standards are considered the gold standard for quantitative mass spectrometry because they are nearly identical to the analyte, differing only in their mass-to-charge ratio (m/z). scioninstruments.comacanthusresearch.com This near-identical chemical behavior means that the SIL standard, like this compound, will experience the same conditions as the unlabeled sulfapyridine during sample preparation (e.g., extraction, evaporation) and analysis (e.g., chromatographic retention, ionization). scioninstruments.comacanthusresearch.com

The key theoretical advantages of using a deuterated standard like this compound include:

Compensation for Matrix Effects : Complex biological and environmental samples contain various components that can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. scioninstruments.comclearsynth.com Because the SIL standard has virtually identical physicochemical properties to the analyte, it is affected by the matrix in the same way. scioninstruments.comacanthusresearch.com By calculating the ratio of the analyte signal to the internal standard signal, these variations in ionization efficiency are effectively normalized, leading to more accurate quantification. clearsynth.com

Correction for Sample Loss : During multi-step sample preparation procedures, some amount of the analyte can be lost. The SIL internal standard is added at the beginning of this process and is assumed to be lost at the same rate as the analyte. Therefore, the analyte-to-internal standard ratio remains constant, correcting for these procedural losses. acanthusresearch.comscispace.com

Improved Precision and Accuracy : By compensating for both matrix effects and sample loss, SIL internal standards significantly reduce random and systematic errors, leading to improved precision (reproducibility) and accuracy of the measurement. chromatographyonline.comclearsynth.com Studies have shown that the use of SIL internal standards results in a statistically significant improvement in the precision of analytical methods compared to the use of structural analogues. scispace.com

Mechanistic Investigations in Biotransformation and Chemical Processes

Isotopic Tracing in Metabolic Pathway Elucidation (Non-Human/In Vitro Models)

The use of stable isotope-labeled compounds, such as Sulfapyridine-D4, is a cornerstone of modern metabolic research, particularly in non-human and in vitro settings. boku.ac.at These models, which often utilize liver microsomes or other subcellular fractions, allow for the controlled investigation of metabolic pathways without the complexities of a full biological system. mdpi.comresearchgate.net

The substitution of hydrogen with deuterium (B1214612) can significantly alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.orgadvancedsciencenews.com This effect arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which requires more energy to break. dovepress.comlibretexts.org Consequently, metabolic processes that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is present at that position. portico.orgresearchgate.net

In vitro studies using liver microsomes are commonly employed to quantify the impact of deuteration on drug metabolism. nih.govnih.gov By comparing the rate of metabolism of the non-deuterated parent drug (e.g., sulfapyridine) with its deuterated counterpart (Sulfapyridine-D4), researchers can determine the intrinsic clearance and the magnitude of the KIE. plos.org For instance, if the metabolism of sulfapyridine (B1682706) involves hydroxylation of the benzene (B151609) ring, the presence of deuterium at these positions in Sulfapyridine-D4 would be expected to slow down this specific metabolic pathway. This can lead to a shift in metabolism towards other, non-deuterated sites on the molecule, a phenomenon known as metabolic switching. researchgate.netosti.gov

The following table illustrates hypothetical data from an in vitro liver microsome study comparing the metabolism of Sulfapyridine and Sulfapyridine-D4.

| Compound | Metabolic Pathway | Rate of Metabolism (pmol/mg protein/min) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| Sulfapyridine | Hydroxylation | 15.2 | 2.1 |

| Sulfapyridine-D4 | Hydroxylation | 7.2 | |

| Sulfapyridine | N-acetylation | 25.8 | 1.1 |

| Sulfapyridine-D4 | N-acetylation | 23.5 |

Deuterium labeling is an invaluable tool for the identification of drug metabolites. mdpi.comnih.gov When a deuterated compound like Sulfapyridine-D4 is incubated with a biological system, the resulting metabolites will retain the deuterium label, creating a distinct isotopic signature that can be readily detected by mass spectrometry (MS). researchgate.netmdpi.com This allows for the unambiguous identification of metabolites derived from the parent drug, even in complex biological matrices.

The process typically involves liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.net The mass spectrometer can distinguish between the deuterated and non-deuterated forms of the metabolites based on their mass-to-charge ratio (m/z). For example, a hydroxylated metabolite of Sulfapyridine-D4 will have a mass that is four units higher than the corresponding hydroxylated metabolite of sulfapyridine, confirming its origin. This technique is particularly useful for identifying novel or unexpected metabolites. boku.ac.atdoi.org

In the metabolism of sulfasalazine (B1682708), which is cleaved in the colon to sulfapyridine and 5-aminosalicylic acid, deuterium-labeled sulfapyridine could be used to trace the subsequent biotransformation of the sulfapyridine moiety. nih.govmdpi.com Studies have identified metabolites of sulfapyridine such as hydroxy-sulfapyridine and N-acetyl sulfapyridine. mdpi.com Using Sulfapyridine-D4 would confirm the metabolic pathway and could help in quantifying the extent of each metabolic route.

Evaluation of Deuterium Impact on Biotransformation Rates

Deuterium Isotope Effects in Reaction Mechanisms

The deuterium kinetic isotope effect (KIE) provides profound insights into the mechanisms of chemical and enzymatic reactions. wikipedia.orgnih.gov A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. portico.org The magnitude of the primary KIE (typically expressed as the ratio of the rate constants, kH/kD) can provide information about the transition state of the reaction. For many cytochrome P450-mediated reactions, a significant primary KIE suggests that C-H bond cleavage is the rate-limiting step. plos.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the reaction center during the transition state.

Investigating the KIE for different metabolic pathways of Sulfapyridine-D4 can help elucidate the specific enzymes involved and the nature of their catalytic mechanisms. For example, a large KIE for a specific hydroxylation reaction would strongly suggest the involvement of an enzyme that proceeds via a hydrogen atom abstraction mechanism. plos.org

Applications in Drug Discovery Research Beyond Clinical Trials

While Sulfapyridine itself is an older antibacterial agent, the principles learned from studying its deuterated form can be applied to the development of new chemical entities. nih.gov For example, if a particular metabolic pathway is responsible for the rapid clearance or toxicity of a new drug candidate, deuteration at the site of metabolism can be explored as a strategy to mitigate these issues. researchgate.netnih.gov In vitro screening of deuterated analogs can help prioritize compounds for further development long before they reach clinical trials. europa.eu

The following table summarizes the key applications of Sulfapyridine-D4 in research:

| Application Area | Specific Use of Sulfapyridine-D4 | Research Finding |

|---|---|---|

| Metabolic Pathway Elucidation | Tracer in in vitro metabolism studies | Identifies and confirms metabolic pathways and the structure of metabolites. boku.ac.atmdpi.com |

| Reaction Mechanism Studies | Probe for kinetic isotope effects | Provides insight into the rate-determining steps and transition states of enzymatic reactions. portico.orgwikipedia.org |

| Drug Discovery | Tool for modulating metabolic stability | Helps in designing new drugs with improved pharmacokinetic profiles. dovepress.comnih.gov |

Structural and Conformational Studies Through Deuteration

Tautomeric Equilibrium Analysis with Deuterated Probes

Sulfapyridine (B1682706) can exist in a tautomeric equilibrium between two primary forms: the amide form and the imide form. The amide form is characterized by a proton on the sulfonamide nitrogen, while the imide form involves the migration of this proton to the nitrogen atom of the pyridine (B92270) ring. iucr.orgacs.org While crystallographic studies show that most solid forms of sulfapyridine exist in the imide tautomer, the presence of both forms has been confirmed in at least one polymorph, indicating a small energy difference between them. nih.govrsc.orgiucr.org

The position of this equilibrium is sensitive to the molecular environment and can be influenced by factors such as solvent polarity and the formation of multicomponent crystals (cocrystals or salts). scispace.com Deuteration provides a direct probe into this equilibrium. researchgate.net The substitution of protium (B1232500) (H) with deuterium (B1214612) (D) at the exchangeable N-H sites can slightly alter the relative stability of the tautomers. This shift in equilibrium can be monitored and quantified using high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly adept at this analysis. Deuterium isotope effects on the chemical shifts of neighboring carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) nuclei are effective for characterizing tautomeric systems. mdpi.comnih.gov In a typical experiment, the ¹³C NMR spectrum of Sulfapyridine-d4 would be compared to that of the non-deuterated compound. A measurable change in the chemical shifts of carbon atoms near the sites of tautomerization provides information on the equilibrium's position. rsc.org The magnitude and direction of these isotopic shifts can be correlated with the mole fraction of each tautomer present, offering a precise description of the equilibrium state. researchgate.netrsc.org

Intermolecular Interactions and Hydrogen Bonding Characterization

The crystal packing of sulfapyridine is dominated by a robust network of hydrogen bonds, which dictates the formation of its various polymorphs and solvates. nih.gov X-ray crystallography has identified several key intermolecular interactions:

N-H···O Bonds: These interactions are prevalent, typically forming between the aniline (B41778) nitrogen (N-H) or the sulfonamide nitrogen (N-H) as the hydrogen bond donor and one of the sulfonyl oxygen atoms (-SO₂) as the acceptor. koreascience.krkoreascience.kr

N-H···N Bonds: This type of bond involves the sulfonamide or aniline N-H group as the donor and the pyridine ring nitrogen as the acceptor. koreascience.krkoreascience.krnih.gov

Dimer Motifs: In many solid-state forms, sulfapyridine molecules form hydrogen-bonded dimers, which then link into larger supramolecular assemblies. rsc.org

The introduction of deuterium to form Sulfapyridine-d4 modifies these crucial interactions due to a phenomenon known as the Ubbelohde effect. Deuterium forms slightly longer and weaker hydrogen bonds compared to protium. While the effect is small, it can alter the geometry and energetics of the entire crystal lattice. These changes can be characterized with high precision using neutron diffraction, which can accurately locate the positions of deuterium atoms, unlike X-ray diffraction.

Vibrational spectroscopy (FTIR and Raman) also serves as a sensitive tool for characterizing these isotopic effects. The N-H stretching frequencies in the infrared spectrum are shifted to lower wavenumbers upon deuteration (N-D stretch), with the magnitude of the shift being related to the strength of the hydrogen bond.

| Donor (D-H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Type |

|---|---|---|---|---|

| N(aniline)-H | O(sulfonyl) | 2.98 | ~170 | Intermolecular |

| N(amide)-H | O(sulfonyl) | 2.90 | ~165 | Intermolecular |

| N(aniline)-H | N(pyridine) | 3.06 | ~175 | Intermolecular |

Computational Chemistry Approaches for Isotopic Systems

Computational methods provide an invaluable framework for understanding the structural and energetic consequences of isotopic substitution that may be difficult to isolate experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and properties of molecules. rsc.org For sulfapyridine, DFT calculations are employed to determine the relative stabilities of the amide and imide tautomers in the gas phase and in different solvent environments. semanticscholar.orgacs.orgrsc.org By calculating the total electronic energy of the optimized geometry for each tautomer, the thermodynamically preferred form can be identified. rsc.org

These calculations can be extended to the deuterated analogue, Sulfapyridine-d4. By incorporating deuterium atoms into the molecular model, DFT can predict the changes in zero-point vibrational energy (ZPVE). The difference in ZPVE between the two deuterated tautomers can lead to a shift in their relative stability compared to the non-deuterated species. Furthermore, DFT is used to calculate theoretical vibrational spectra. Comparing the calculated spectra for sulfapyridine and Sulfapyridine-d4 allows for a direct prediction of the isotopic shifts in vibrational frequencies (e.g., N-H vs. N-D stretches), which can then be validated against experimental FTIR or Raman data.

| Compound | Tautomer 1 | Tautomer 2 | Calculated Energy Difference (ΔE, kcal/mol) | More Stable Form |

|---|---|---|---|---|

| Succinylsulfathiazole | Amidine | Imidine | 0.18 | Imidine rsc.org |

| Sulfamethazine | Amidine | Imidine | 11.57 | Amidine acs.org |

| Sulfapyridine (Hypothetical) | Amide | Imide | ~0.5 - 2.0 | Imide |

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the dynamics of their interactions. nih.gov For sulfapyridine, MD simulations can explore the rotational barrier around the S-N bond, the flexibility of the pyridine and benzene (B151609) rings, and the lifetime of specific hydrogen bonds with surrounding molecules (e.g., solvent or other sulfapyridine molecules). mdpi.comscienceopen.com

To study isotopic effects, separate MD simulations can be run for both standard sulfapyridine and Sulfapyridine-d4. A force field, which defines the potential energy of the system, is parameterized for each isotopologue, with the primary difference being the atomic mass of deuterium versus protium. The simulations track the trajectory of every atom over time, typically for nanoseconds to microseconds.

Analysis of the resulting trajectories can reveal differences in the dynamic behavior between the two isotopes. Key parameters that are analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. malariaworld.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. malariaworld.org

Hydrogen Bond Analysis: Tracks the formation, duration, and breaking of hydrogen (or deuterium) bonds, providing quantitative data on the stability of these interactions.

By comparing these metrics from the simulations of Sulfapyridine and Sulfapyridine-d4, researchers can gain a detailed understanding of how deuteration impacts the molecule's conformational landscape and the dynamics of its critical intermolecular interactions.

Role in Reference Standard Development and Quality Control Research

Establishment of Deuterated Reference Standards for Pharmaceutical Analysis

The establishment of deuterated compounds like Sulfapyridine (B1682706) D4 as reference standards is a cornerstone of robust analytical method development. axios-research.comiaea.org Reference standards must be well-characterized and obtained from a traceable source to ensure the quality and reliability of analytical data. europa.eu Sulfapyridine D4, with the chemical name 4-amino-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzenesulfonamide, is synthesized to a high degree of purity and isotopic enrichment, making it suitable for this purpose. lgcstandards.com

Deuterated internal standards are particularly vital for quantitative techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). In these analyses, a known quantity of this compound is added to samples containing the target analyte, Sulfapyridine. musechem.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar variations during sample preparation, extraction, and instrument analysis. numberanalytics.com Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. musechem.com This allows for accurate correction of potential errors, including matrix effects, where other components in a complex sample (like plasma or tissue) might suppress or enhance the instrument's response. kcasbio.com The use of a stable isotope-labeled internal standard like this compound is considered the most effective technique to compensate for these matrix effects, ensuring that the final measurement accurately reflects the true concentration of the analyte. kcasbio.com

Below is a table detailing the chemical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | 4-amino-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzenesulfonamide | lgcstandards.com |

| CAS Number | 1189863-86-2 | lgcstandards.com |

| Molecular Formula | C₁₁H₇D₄N₃O₂S | lgcstandards.com |

| Molecular Weight | 253.31 g/mol | lgcstandards.com |

| Isotopic Purity | >95% | lgcstandards.comsussex-research.com |

| Chemical Purity | >95% (HPLC) | lgcstandards.com |

Impurity Profiling and Related Substance Analysis

Impurity profiling is a critical component of pharmaceutical quality control, ensuring the safety and efficacy of an active pharmaceutical ingredient (API). This compound plays a key role in the accurate quantification of impurities and related substances in Sulfapyridine and its parent drug, Sulfasalazine (B1682708). synzeal.comveeprho.com During the synthesis of a drug, or during its storage, unwanted chemicals or impurities can arise. tandfonline.com Regulatory agencies require that these impurities be identified and quantified.

The use of a deuterated internal standard is highly recommended for this purpose. tandfonline.com When analyzing a sample for impurities, this compound is added as an internal standard. This allows for the precise measurement of not only the parent drug but also related substances, such as metabolites like N-Acetyl Sulfapyridine. pharmaffiliates.comlabmix24.com For instance, a labeled version of the metabolite, N-Acetyl Sulfapyridine-d4, is also used as an internal standard for quantifying this specific active metabolite. labmix24.comlabmix24.com

A crucial consideration in this process is the purity of the deuterated standard itself. tandfonline.com During the synthesis of this compound, trace amounts of the unlabeled Sulfapyridine may remain as an impurity. tandfonline.com This "cross-talk" or interference must be assessed during method validation, as the unlabeled impurity in the standard could contribute to the analyte's signal, potentially leading to inaccurate results. tandfonline.com Therefore, manufacturers must provide detailed characterization of the deuterated standard, specifying the level of any unlabeled drug. europa.eutandfonline.com

Methodological Validation for Pharmaceutical Research and Development

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu The use of this compound is integral to the validation of methods developed for the quantification of Sulfapyridine in various biological matrices. axios-research.comsynzeal.com Method validation ensures that the analytical procedure is robust, accurate, and reliable. clearsynth.com

In a notable study, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to simultaneously measure Sulfasalazine and its metabolite, Sulfapyridine, in human placental tissue. researchgate.net In this research, this compound was used as the internal standard for Sulfapyridine. researchgate.net The validation process assessed several key parameters to confirm the method's performance. researchgate.net

Accuracy : The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. In the placental tissue study, the average accuracies of the quality control samples for Sulfapyridine ranged from 97.4% to 108.4%. researchgate.net

Precision : Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. The precision for the Sulfapyridine analysis, expressed as the coefficient of variation (CV), was between 3.7% and 10.0%. researchgate.net

Specificity : The method proved to be specific, meaning it could unequivocally assess the analyte in the presence of other components, with no significant matrix effects observed. researchgate.net

Linearity : The assay was validated over a concentration range of 30-30,000 ng/mL, demonstrating a linear relationship between concentration and instrument response. researchgate.net

The successful validation of this method underscores the essential role of this compound. researchgate.net By compensating for variability, it allows researchers to establish robust and reliable analytical methods that meet stringent regulatory requirements, such as those from the European Medicines Agency (EMA), which has noted that over 90% of submitted bioanalytical methods incorporate stable isotope-labeled internal standards. musechem.comkcasbio.com

The table below summarizes the method validation findings for Sulfapyridine using this compound as an internal standard in human placental tissue. researchgate.net

Table 2: Summary of Method Validation for Sulfapyridine Analysis

| Validation Parameter | Result |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound |

| Matrix | Human Placenta |

| Concentration Range | 30 - 30,000 ng/mL |

| Inter-day Accuracy | 97.4% - 108.4% |

| Inter-day Precision (CV%) | 3.7% - 10.0% |

| Matrix Effect | Not significant |

Future Perspectives and Emerging Research Avenues

Integration of Deuterated Analogues in Multi-Omics Research

The era of "big data" in biology has given rise to multi-omics, an approach that integrates data from various "-omic" fields such as genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a biological system. Deuterated analogues, including Sulfapyridine (B1682706) D4, are becoming instrumental in the metabolomics arm of these large-scale studies.

In multi-omics research, deuterated metabolites serve as ideal internal standards for mass spectrometry-based quantitative analysis. nih.govresearchgate.netmdpi.com Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis. This minimizes variability and allows for more accurate and precise quantification of endogenous metabolites. clearsynth.comkcasbio.com

The integration of high-quality metabolomics data, made possible by deuterated standards like Sulfapyridine D4, with proteomics and transcriptomics data can lead to a more comprehensive understanding of cellular metabolism and its regulation. For instance, by cross-validating isotopic tracer data with gene expression profiles, researchers can resolve conflicting data and gain deeper insights into metabolic pathways. This integrated approach is crucial for identifying biomarkers for diseases and understanding complex disease mechanisms. nih.gov The use of reference materials, including those that are isotopically labeled, is essential for ensuring the reproducibility and comparability of data across different laboratories and platforms, which is a significant challenge in multi-omics research. researchgate.netdntb.gov.ua

Advancements in Automated Synthesis of Isotopic Compounds

The synthesis of isotopically labeled compounds has traditionally been a complex and time-consuming process. However, recent advancements in automation are revolutionizing the field, making the production of compounds like this compound more efficient, safer, and scalable.

Automated synthesis platforms are increasingly being used to streamline the production of isotopically labeled molecules. adesisinc.comnih.gov These systems offer precise control over reaction parameters, reduce manual labor, and improve reproducibility. Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of deuterated compounds. adesisinc.comx-chemrx.comtn-sanso.co.jp This technique involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. The benefits of flow chemistry include enhanced safety, improved reaction efficiency, and the ability to easily scale up production. adesisinc.comx-chemrx.com

Furthermore, innovative technologies like the H-Cube® systems enable the in-situ generation of high-purity deuterium (B1214612) gas from the electrolysis of D2O, simplifying deuteration reactions. thalesnano.comresearchgate.net Another novel approach is the development of membrane-type reactors that use a proton-conducting membrane to electrochemically synthesize deuterium-labeled compounds at ambient pressure and room temperature. bionauts.jp These automated and flow-based methods are not only more cost-effective but also more environmentally friendly, aligning with the principles of green chemistry. adesisinc.com The continued development of these technologies will undoubtedly accelerate the availability and application of a wider range of deuterated compounds in research. absiskey.comeuropa.eu

Novel Applications in Environmental Chemistry and Trace Analysis

The presence of trace amounts of pharmaceuticals and other organic pollutants in the environment is a growing concern. Accurate and reliable analytical methods are essential for monitoring these contaminants and assessing their potential impact on ecosystems and human health. Deuterated compounds, such as this compound, are invaluable tools in this field, serving as internal standards for trace analysis. clearsynth.commdpi.comchromatographyonline.com

In environmental chemistry, the complexity of sample matrices (e.g., wastewater, soil, sediment) can significantly interfere with the analysis of target compounds. clearsynth.com By adding a known amount of a deuterated internal standard like this compound to a sample, analysts can correct for losses during sample preparation and for matrix effects during analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comkcasbio.com This approach, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis due to its high accuracy and precision. clearsynth.com

The applications of deuterated standards in environmental analysis are diverse. They are used to quantify a wide range of pollutants, including antibiotics, pesticides, and industrial chemicals, in various environmental compartments. clearsynth.comadventchembio.com For example, deuterated standards have been employed in methods to detect nitrosamine (B1359907) impurities in water and food, and to quantify tire tread particles in soil and air. mdpi.comadventchembio.com As regulatory bodies impose stricter limits on the presence of trace contaminants, the demand for highly sensitive and reliable analytical methods, and therefore for deuterated internal standards, will continue to grow. adventchembio.comchromatographyonline.comcontractpharma.com

Computational Modeling for Predicting Deuterium Effects on Chemical Systems

Computational modeling has become an indispensable tool in modern chemistry, allowing researchers to predict and understand the behavior of molecules and chemical reactions at an atomic level. In the context of deuterated compounds, computational methods are increasingly being used to predict the effects of deuterium substitution on various chemical and biological properties.

One of the key applications of computational modeling is the prediction of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. nih.govwikipedia.orgprinceton.edu Density Functional Theory (DFT) is a widely used computational method for calculating KIEs. rsc.orgmdpi.com By modeling the transition state of a reaction, DFT can provide insights into the reaction mechanism and predict how deuteration will affect the reaction rate. rsc.orgacs.org This information is particularly valuable in drug discovery, where deuteration can be used to slow down drug metabolism and improve a drug's pharmacokinetic profile. nih.govinformaticsjournals.co.in

Computational models can also be used to predict how deuterium substitution will affect other properties of a molecule, such as its acidity or its interactions with proteins. mdpi.com For example, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the interaction of a deuterated drug with its target enzyme, providing insights into how deuteration might alter its binding affinity or metabolic fate. acs.org As computational methods become more powerful and accurate, they will play an increasingly important role in the rational design of deuterated compounds with desired properties, guiding synthetic efforts and accelerating the development of new applications. princeton.edu

Q & A

Q. What are the key analytical methods for identifying and quantifying Sulfapyridine D4 in complex matrices?

To ensure accurate identification and quantification, researchers should employ hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Isotopic purity (≥98% D4) must be verified via high-resolution mass spectrometry (HRMS) to distinguish this compound from its non-deuterated counterpart . Calibration curves using certified reference materials (e.g., CAS 1189863-86-2) are critical to minimize matrix effects .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Stability studies should include:

- Forced degradation assays (e.g., exposure to light, heat, or acidic/alkaline conditions) to assess structural integrity.

- Long-term stability tests in solvents (e.g., methanol, dimethyl sulfoxide) at -20°C and 4°C, monitored via LC-MS at defined intervals.

- Isotopic exchange experiments to confirm deuterium retention under physiological pH (7.4) .

Q. What are the best practices for synthesizing this compound with high isotopic enrichment?

Synthesis typically involves deuterium exchange reactions using deuterated solvents (e.g., D2O) or catalytic deuteration of the pyridine ring. Key steps include:

- Optimizing reaction time and temperature to maximize D4 incorporation while minimizing side products.

- Purification via preparative HPLC with deuterium-depleted mobile phases to avoid isotopic dilution .

Advanced Research Questions

Q. How can experimental design address confounding variables in this compound pharmacokinetic studies?

A robust design should:

- Use crossover studies in animal models to control inter-individual variability.

- Incorporate isotope dilution assays to differentiate endogenous sulfapyridine from administered D4-labeled forms.

- Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific deuterium effects on metabolism .

Q. What methodological approaches resolve contradictions in reported metabolic pathways of this compound?

Discrepancies in metabolic data (e.g., conflicting CYP450 isoform involvement) require:

Q. How can researchers optimize isotopic tracing experiments to study this compound’s environmental fate?

Advanced approaches include:

- Stable isotope probing (SIP) coupled with metagenomics to track D4 assimilation by soil microbiota.

- High-resolution isotopic ratio monitoring (e.g., Orbitrap-MS) to distinguish biotic vs. abiotic degradation products.

- Kinetic isotope effect (KIE) analysis to quantify deuterium’s impact on hydrolysis rates .

Methodological Guidance for Data Integrity

Q. What statistical methods are recommended for analyzing dose-response data involving this compound?

- Use non-linear regression models (e.g., Hill equation) to fit dose-response curves.

- Apply Bonferroni correction for multiple comparisons in toxicity assays.

- Report confidence intervals (95% CI) and effect sizes to contextualize significance .

Q. How should researchers document and share raw data to ensure reproducibility?

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw LC-MS/MS spectra in repositories like MetaboLights.

- Include metadata on instrument parameters (e.g., collision energy, ionization mode) and sample preparation protocols .

Replicability and Peer Review Considerations

Q. What criteria should peer reviewers prioritize when evaluating this compound studies?

Reviewers must assess:

Q. How can researchers design replication studies to validate controversial findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.